2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide
Overview
Description
This compound belongs to a class of chemicals known for their diverse applications in scientific research. Its unique structure lends itself to various studies in chemistry and related fields.
Synthesis Analysis
- The synthesis of similar compounds involves reactions like the interaction of phenoxyacetyl chloride with intermediate triazole-thiazole-amine derivatives (Liao et al., 2017).
- Another approach is the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, leading to various substituted phenyl compounds (Panchal & Patel, 2011).
Molecular Structure Analysis
- The molecular structure of related compounds has been determined using techniques like X-ray crystallography and spectral analyses, providing insight into the spatial arrangement and bonding patterns (Abdel-Wahab et al., 2023).
Chemical Reactions and Properties
- Complexes involving similar structures have been synthesized, showcasing their reactivity and potential for forming diverse chemical compounds (Sancak et al., 2007).
Scientific Research Applications
Bioactive Nitrosylated and Nitrated Derivatives
Research on bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their derived oligomers suggests a pathway to phytotoxic metabolites. These compounds have shown bioactivity leading to alterations in gene expression profiles in Arabidopsis thaliana, indicating potential applications in understanding plant-pathogen interactions and bioactive compound synthesis (Girel et al., 2022).
Optical Properties and Chemical Sensing
Studies on the synthesis, crystal structure, DFT calculations, and optical properties of orcinolic derivatives have highlighted their potential as OH− indicators. These findings suggest applications in chemical sensing and molecular structure analysis, especially for compounds with similar chemical functionalities (Wannalerse et al., 2022).
Antibacterial Agents
The synthesis of fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines has been investigated for their in vitro antibacterial properties. This research indicates the potential of such compounds in developing new antibacterial agents, particularly for targeting specific bacterial strains (Alharbi & Alshammari, 2019).
Antimalarial Activity
Research into the synthesis and antimalarial activity of certain derivatives highlights the potential of chemical compounds in treating malaria. The structure-activity relationships identified in these studies could guide the development of new antimalarial drugs, demonstrating the broader implications of synthetic chemistry in drug discovery (Werbel et al., 1986).
properties
IUPAC Name |
2-[[4-amino-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-3-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O4S/c1-12-7-8-13(9-15(12)24(26)27)20-17(25)11-29-18-22-21-16(23(18)19)10-28-14-5-3-2-4-6-14/h2-9H,10-11,19H2,1H3,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZENRDLMUTWJQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)COC3=CC=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-3-nitrophenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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